![molecular formula C18H15N3O6S B2598634 dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate CAS No. 896341-46-1](/img/structure/B2598634.png)

dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

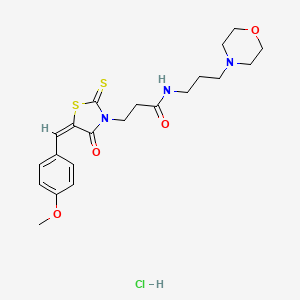

Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a chemical compound with the molecular formula C18H15N3O6S and a molecular weight of 401.39. It belongs to the class of compounds known as thiazolo[3,2-a]pyrimidines .

Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Singh et al. developed an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3′-thiophene]-6-carboxylates which showed a high inhibitory activity against tumor cells .Applications De Recherche Scientifique

Organic Electronics and Optoelectronics

The compound’s conjugated structure and electron-rich moieties make it suitable for organic electronics. Researchers explore its use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (OFETs). Its tunable optical properties and charge transport capabilities contribute to advancements in flexible displays, sensors, and energy-efficient devices .

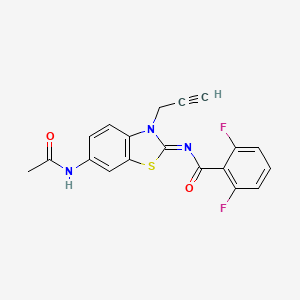

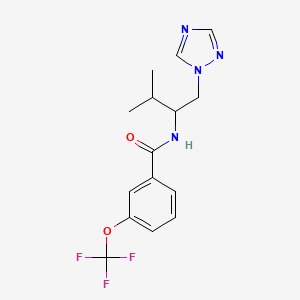

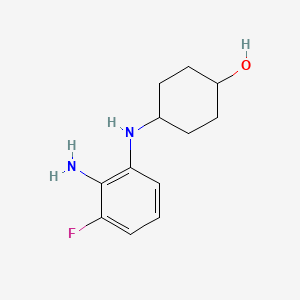

Medicinal Chemistry and Drug Design

The compound’s unique heterocyclic scaffold offers opportunities in drug discovery. Researchers investigate its potential as a scaffold for designing novel pharmaceutical agents. By modifying its functional groups, they aim to develop targeted therapies for various diseases, including cancer, infectious diseases, and neurological disorders. Computational studies guide the optimization of binding affinity and selectivity .

Nanotechnology and Nanomedicine

Metal oxide nanoparticles play a crucial role in nanotechnology. The compound’s carboxamide and thiazole groups could serve as ligands for functionalizing metal oxide nanoparticles. These functionalized nanoparticles find applications in drug delivery, imaging, and diagnostics. Their controlled release properties enhance therapeutic efficacy while minimizing side effects .

Quantum Materials

As we celebrate the International Year of Quantum Science and Technology, it’s worth noting that quantum materials are at the forefront of research. The compound’s electronic structure and potential for quantum coherence make it relevant. Scientists explore its behavior under extreme conditions, such as low temperatures and high magnetic fields, to uncover quantum phenomena. Applications include quantum computing, quantum sensors, and quantum communication .

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions between molecules. The compound’s carboxamide and terephthalate groups participate in hydrogen bonding and π-π stacking. Researchers study its self-assembly behavior, crystal engineering, and host-guest interactions. Applications range from designing functional materials to drug delivery carriers and molecular recognition systems .

Materials Science and Coordination Polymers

The compound’s ability to coordinate with metal ions leads to the formation of coordination polymers. These extended structures exhibit diverse topologies and properties. Researchers explore their luminescent behavior, gas adsorption capacity, and catalytic activity. Applications include gas separation membranes, luminescent sensors, and porous materials for environmental remediation .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

dimethyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S/c1-9-8-21-15(23)12(7-19-18(21)28-9)14(22)20-13-6-10(16(24)26-2)4-5-11(13)17(25)27-3/h4-8H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUXHNJGIBRXBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2598552.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide](/img/structure/B2598554.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2598557.png)

![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2598560.png)

![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine](/img/structure/B2598564.png)

![N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide](/img/structure/B2598571.png)

![1-[4-(4-Methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2598572.png)

![N-(3,4-difluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598573.png)

![2-[(4-ethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2598574.png)